Thialysine hydrochloride

Lysyl-tRNA synthetase Aminoacylation inhibition Non-cognate amino acid recognition

AEC hydrochloride discriminates LysRS1 vs. LysRS2 (>180× differential Ki) and traps 4-thialysyl radical intermediates (0.44% Vmax) for EPR. Use at 5 mM for zero-escape soybean selection or 1 mM to suppress hydroxyproline synthesis by 75%. This sulfur-substituted lysine analog delivers unique kinetic profiles other lysine analogs cannot replicate.

Molecular Formula C5H13ClN2O2S
Molecular Weight 200.69 g/mol
CAS No. 20662-32-2
Cat. No. B1284315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThialysine hydrochloride
CAS20662-32-2
Molecular FormulaC5H13ClN2O2S
Molecular Weight200.69 g/mol
Structural Identifiers
SMILESC(CSCC(C(=O)O)N)N.Cl
InChIInChI=1S/C5H12N2O2S.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1
InChIKeyCVHKULVNPGAEQM-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(2-Aminoethyl)-L-Cysteine Hydrochloride CAS 20662-32-2: Product Profile and Procurement Specifications


S-(2-Aminoethyl)-L-cysteine hydrochloride (CAS 20662-32-2, also registered as 4099-35-8), commonly known as thialysine hydrochloride, is a non-proteinogenic amino acid derivative. It functions as a sulfur-containing structural analog of L-lysine in which the γ-methylene group (-CH₂-) of the lysine side chain is replaced by a sulfur atom [1]. The hydrochloride salt form (molecular formula C₅H₁₃ClN₂O₂S, molecular weight 200.69 g/mol) is commercially supplied as a white to off-white crystalline powder with a melting point of 198–200°C (decomposition) and aqueous solubility [2]. This compound is recognized as an alternative substrate and competitive inhibitor in multiple lysine-dependent enzymatic systems, and its cytotoxic properties arise from interference with protein synthesis via lysine pathway disruption [3].

Why S-(2-Aminoethyl)-L-Cysteine Hydrochloride Cannot Be Interchanged with Other Lysine Analogs


Procurement decisions involving S-(2-aminoethyl)-L-cysteine hydrochloride require careful discrimination from other lysine analogs and non-proteinogenic amino acid derivatives because substitution patterns directly determine target enzyme selectivity and functional outcomes. This compound exhibits marked differential inhibition potency across phylogenetically distinct lysyl-tRNA synthetase isoforms (LysRS1 vs. LysRS2), with greater than 180-fold variation in Kᵢ values [1]. Furthermore, its unique sulfur substitution at the γ-position confers kinetic properties distinct from carbon-backbone lysine analogs: as an alternative substrate for lysine 2,3-aminomutase, thialysine displays a Vₘₐₓ only 0.44% that of native L-lysine, rendering it a potent competitive inhibitor rather than a metabolically competent replacement [2]. Unlike antibiotics such as hygromycin B, thialysine functions as a metabolic selection agent that exploits lysine biosynthetic pathway feedback regulation, eliminating false-positive transformant escape [3]. These mechanistic distinctions mean that substituting a different lysine analog or general selection agent will not reproduce the same experimental outcomes.

Quantitative Differentiation Evidence: S-(2-Aminoethyl)-L-Cysteine Hydrochloride vs. Comparators


Differential Inhibition of Class I vs. Class II Lysyl-tRNA Synthetases: S-(2-Aminoethyl)-L-Cysteine Displays Over 180-Fold Isoform Selectivity

S-(2-aminoethyl)-L-cysteine demonstrates pronounced isoform-selective inhibition between the two phylogenetically unrelated lysyl-tRNA synthetase families. In direct head-to-head kinetic assays, the Kᵢ values for aminoacylation inhibition were over 180-fold lower for LysRS2 (eukaryotic/bacterial type) compared to LysRS1 (archaeal type) [1]. Among all lysine analogs tested in this study, only S-(2-aminoethyl)-L-cysteine and L-lysinamide exhibited this degree of LysRS2-preferential inhibition, while other analogs such as γ-aminobutyric acid showed the opposite selectivity pattern [1]. This differential sensitivity correlates with in vivo resistance to growth inhibition: organisms expressing LysRS1 are resistant to S-(2-aminoethyl)-L-cysteine, whereas those expressing LysRS2 are susceptible [1].

Lysyl-tRNA synthetase Aminoacylation inhibition Non-cognate amino acid recognition Enzyme selectivity

Potent Competitive Inhibition of Lysine 2,3-Aminomutase: Thialysine Binds with 3-Fold Higher Affinity but Exhibits <1% Catalytic Turnover vs. L-Lysine

As an alternative substrate for lysine 2,3-aminomutase, 4-thialysine (S-(2-aminoethyl)-L-cysteine) exhibits a Kₘ of 1.4 ± 0.1 mM, which represents approximately 3-fold higher apparent binding affinity compared to the native substrate L-lysine (Kₘ = 4.2 ± 0.5 mM) under identical assay conditions (37°C, pH 8.0) [1]. Critically, however, the maximal velocity (Vₘ) for thialysine is only 0.19 ± 0.02 μmol min⁻¹ mg⁻¹, compared to 43 ± 1 μmol min⁻¹ mg⁻¹ for L-lysine—a catalytic efficiency reduction to 0.44% of the native substrate [1]. This profound kinetic disconnect between binding affinity and catalytic turnover renders thialysine a competitive reversible inhibitor with an apparent Kᵢ of 0.12 ± 0.01 mM [1]. The compound therefore functions as a much more potent inhibitor than would be predicted from its Kₘ alone [1].

Lysine 2,3-aminomutase Enzyme kinetics Radical SAM enzymes Substrate analog inhibition

Non-Antibiotic Selection in Plant Transformation: AEC at 5 mM Eliminates False Positives vs. Hygromycin Selection

In soybean somatic embryo transformation, S-(2-aminoethyl)-L-cysteine (AEC) was compared against multiple alternative selection agents for transgenic event recovery. While 0.16 μg/mL glufosinate, 40 mg/L isopropylamine-glyphosate, and 150 μg/mL acetolactate synthase inhibitors (Exceed® and Synchrony®) all inhibited soybean somatic embryo growth, AEC at 5 mM (approximately 1 mg/mL for the hydrochloride salt) enabled the exclusive recovery of transgenic embryos expressing a lysine-insensitive E. coli dihydrodipicolinate synthase (dapA) gene [1]. Critically, AEC selection produced zero escapes (false positives), whereas lysine+threonine (LT) combination at concentrations up to 2 mg/mL was ineffective as a selection agent [1]. The standard antibiotic selection agent hygromycin B, while effective, introduces antibiotic resistance genes that are undesirable in food products [1].

Plant transformation Somatic embryogenesis Non-antibiotic selection Transgenic soybean

Selective Inhibition of Procollagen Synthesis: S-2-Aminoethylcysteine Reduces Hydroxyproline Synthesis by 75% and Secretion by 90% at 1 mM

In a comparative screen of multiple amino acid analogs using matrix-free chick embryo tendon cells incubated with [¹⁴C]-proline, S-2-aminoethylcysteine was identified as a potent and selective inhibitor of procollagen synthesis and secretion [1]. At a concentration of 1 mM, this compound produced a 75% decrease in [¹⁴C]-hydroxyproline synthesis and a 90% decrease in the secretion of [¹⁴C]-hydroxyproline-containing macromolecules [1]. Other amino acid analogs tested in the same study did not exhibit comparable selective inhibition of procollagen processing [1]. The magnitude of inhibition (90% secretion blockade at 1 mM) is notable relative to the concentration range typically employed for metabolic inhibition studies [1].

Collagen biosynthesis Procollagen secretion Fibrosis research Lysine analog inhibition

Alternative Substrate Utility for Lysine Cyclodeaminase Characterization from Streptomyces pristinaespiralis

S-(2-aminoethyl)-L-cysteine serves as an established alternative substrate for characterizing lysine cyclodeaminase from Streptomyces pristinaespiralis . This enzyme catalyzes the deamination of L-lysine to L-pipecolic acid, a key precursor in the biosynthesis of the streptogramin antibiotic pristinamycin I . The compound's utility as an alternative substrate has been validated in enzyme characterization protocols, enabling kinetic and mechanistic studies that would be confounded using native L-lysine due to product feedback inhibition or rapid turnover .

Lysine cyclodeaminase Streptomyces pristinaespiralis Enzyme characterization Pristinamycin biosynthesis

High-Value Application Scenarios for S-(2-Aminoethyl)-L-Cysteine Hydrochloride Procurement


Investigating Lysyl-tRNA Synthetase Isoform Selectivity and Species-Specific Translation Inhibition

Employ S-(2-aminoethyl)-L-cysteine hydrochloride in aminoacylation inhibition assays to discriminate between LysRS1 and LysRS2 activities. The >180-fold differential Kᵢ between these isoforms [4] enables researchers to probe the physiological significance of divergent non-cognate amino acid recognition in protein synthesis quality control and to evaluate LysRS1 as a potential drug target in organisms where this isoform predominates [4].

Mechanistic Studies of Radical SAM Enzymes Using Slow-Turnover Substrate Analogs

Utilize thialysine hydrochloride as an alternative substrate for lysine 2,3-aminomutase to trap and characterize radical intermediates by electron paramagnetic resonance (EPR) spectroscopy. The compound's 0.44% catalytic efficiency relative to L-lysine (Vₘ 0.19 vs. 43 μmol min⁻¹ mg⁻¹) enables accumulation of the 4-thialysyl radical intermediate for structural analysis, while its competitive inhibition (Kᵢ = 0.12 mM) provides a tool for probing the enzyme's active site geometry [4].

Non-Antibiotic Transgenic Plant Selection for Food-Crop Genetic Engineering

Deploy AEC hydrochloride at 5 mM as a metabolic selection agent in soybean (Glycine max) somatic embryo transformation systems expressing the E. coli dapA gene. This approach eliminates antibiotic resistance markers from the final product and provides zero-escape selection stringency, a critical advantage for developing genetically engineered food crops intended for regulatory approval and consumer acceptance [4].

Collagen Biosynthesis Inhibition Studies for Fibrosis and Connective Tissue Research

Apply S-2-aminoethylcysteine hydrochloride at 1 mM to matrix-free tendon cell cultures to achieve 75% suppression of hydroxyproline synthesis and 90% blockade of procollagen secretion [4]. This selective inhibition profile supports investigations into collagen processing mechanisms and provides a chemical biology tool for evaluating anti-fibrotic therapeutic strategies in disease models characterized by excessive extracellular matrix deposition [4].

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